

molecular weight and formula of 3-Ethyl-4-methylhexane

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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

Cat. No.: B15343676

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An In-depth Technical Guide on 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, characterization protocols, and identification workflows for **3-Ethyl-4-methylhexane**, a branched alkane relevant in various research and quality control applications.

Core Compound Data

3-Ethyl-4-methylhexane is a branched-chain hydrocarbon. Its fundamental properties are summarized below.

Property	Value	Source
Chemical Formula	C ₉ H ₂₀	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	128.2551 g/mol	[1]
Monoisotopic Mass	128.15650064 Da	[7]
CAS Number	3074-77-9	[1] [3] [4] [6]
IUPAC Name	3-ethyl-4-methylhexane	[1] [4]

Experimental Protocols

The identification and quantification of **3-Ethyl-4-methylhexane** in a sample matrix are typically achieved using chromatographic techniques. The following protocol details a standard method using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and confirm the presence of **3-Ethyl-4-methylhexane** in an unknown organic sample.

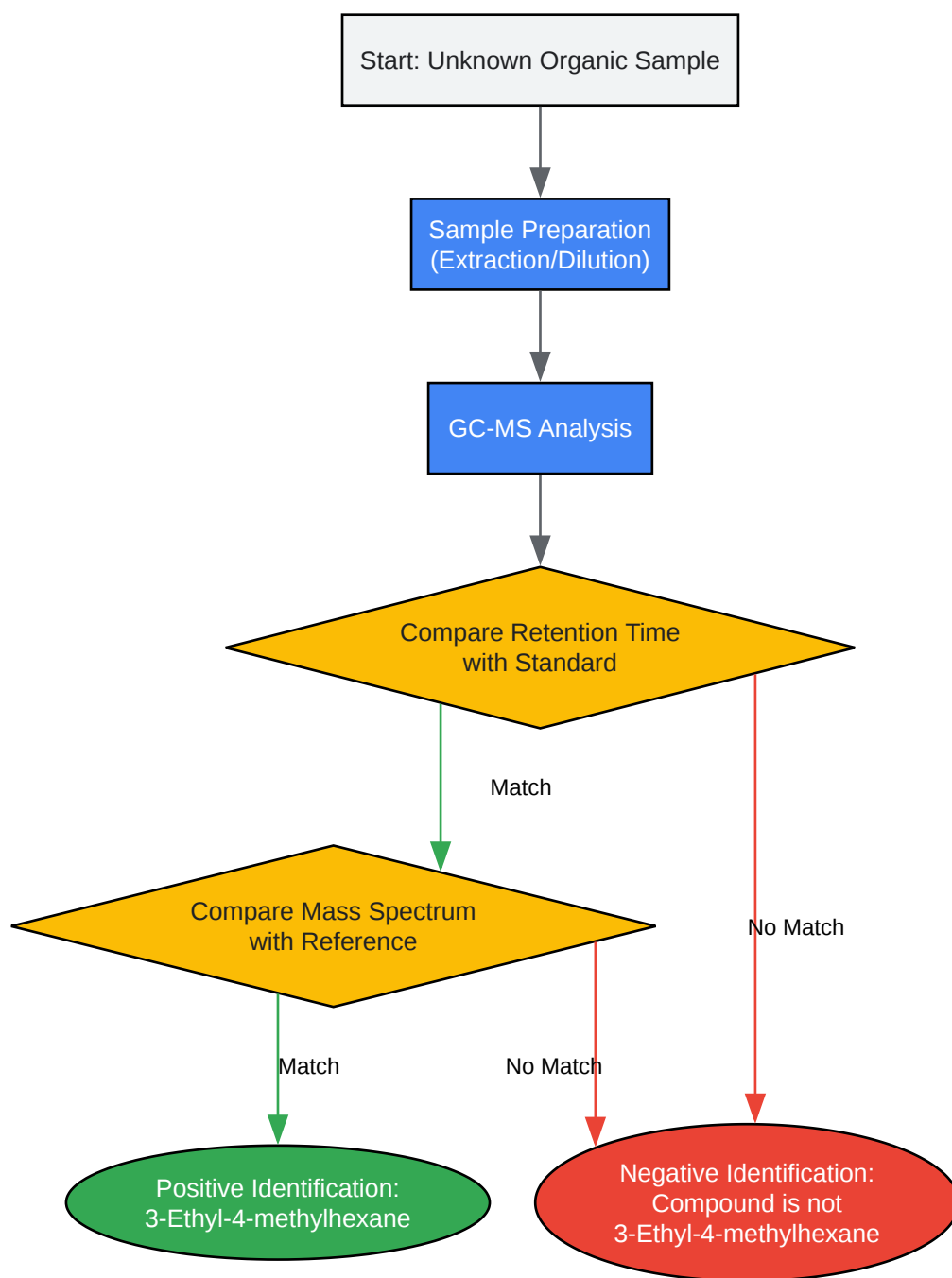
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:**
 - If the sample is a complex mixture, perform a liquid-liquid extraction using a non-polar solvent such as hexane to isolate the volatile and semi-volatile organic compounds.
 - Prepare a 1 ppm standard solution of **3-Ethyl-4-methylhexane** (CAS 3074-77-9) in high-purity hexane for use as a reference.
 - Prepare a blank sample of pure hexane to ensure no contamination from the solvent.
 - Dilute the unknown sample in hexane to an appropriate concentration to avoid column overloading.
- **GC-MS Instrumentation and Conditions:**
 - Gas Chromatograph: Agilent 8890 GC System (or equivalent).
 - Mass Spectrometer: Agilent 5977B MSD (or equivalent).
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Injection Mode: Splitless.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 200°C.
 - Hold: Hold at 200°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-300.
- Data Analysis:
 - Run the blank, the **3-Ethyl-4-methylhexane** standard, and the unknown sample sequentially.
 - Compare the retention time of the peaks in the chromatogram of the unknown sample with the retention time of the **3-Ethyl-4-methylhexane** standard.
 - Extract the mass spectrum for the peak of interest in the unknown sample's chromatogram.
 - Compare this mass spectrum with the reference mass spectrum of **3-Ethyl-4-methylhexane** from the NIST library or the acquired standard. The fragmentation pattern should match for positive identification.

Logical Workflow for Compound Identification

The following diagram illustrates the decision-making process for the positive identification of **3-Ethyl-4-methylhexane** in a given sample using the GC-MS protocol described above.



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